Agnoside

Catalog No.
S517573
CAS No.
11027-63-7
M.F
C22H26O11
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agnoside

CAS Number

11027-63-7

Product Name

Agnoside

IUPAC Name

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2

InChI Key

GLACGTLACKLUJX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

Agnuside.

Canonical SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2COC(=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Agnuside is 466.14751 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Agnuside is a highly specific iridoid glycoside formed by the esterification of aucubin with p-hydroxybenzoic acid, serving as the primary chemotaxonomic marker for Vitex species. In procurement and industrial contexts, highly purified Agnuside (≥95–99% HPLC) is fundamentally utilized as an analytical reference standard for botanical quality control and as a precision probe in pharmacological research. Unlike crude botanical extracts, isolated Agnuside provides absolute quantitative baselines necessary for reproducible assays targeting cyclooxygenase-2 (COX-2) inhibition, P-glycoprotein (P-gp) modulation, and selective estrogen receptor binding. Its defined molecular weight (466.44 g/mol) and distinct lipophilic profile, driven by the p-hydroxybenzoyl moiety, make it a critical procurement choice for laboratories requiring strict stoichiometric control in anti-inflammatory and pharmacokinetic modeling .

Substituting pure Agnuside with crude Vitex agnus-castus extracts or its unesterified parent compound, aucubin, introduces severe methodological failures in targeted research and quality assurance. Crude extracts contain a complex matrix of competing flavonoids (such as casticin and vitexin) that confound receptor-binding assays and produce batch-to-batch irreproducibility, rendering them useless for precise pharmacokinetic or mechanistic profiling. Furthermore, utilizing the structural analog aucubin fails to replicate Agnuside's specific bioactivity; the absence of the p-hydroxybenzoyl group at the C-7 position drastically alters the molecule's lipophilicity, cellular permeability, and specific affinity for targets like COX-2 and P-glycoprotein. Consequently, procurement of pure Agnuside is mandatory for assays requiring isolated, quantifiable target engagement without multi-component interference .

Selective COX-2 Inhibition Over COX-1

Pure Agnuside demonstrates highly selective anti-inflammatory properties, inhibiting COX-2 with an IC50 value of 0.026 mg/mL, while exhibiting less than 10% inhibition of the constitutively active COX-1 enzyme at the same concentration. This stark selectivity contrasts with crude botanical mixtures and non-selective NSAID baselines, which often suppress both isoforms, leading to off-target effects in cell models .

Evidence DimensionCyclooxygenase isoform inhibition
Target Compound DataCOX-2 IC50 = 0.026 mg/mL; <10% COX-1 inhibition
Comparator Or BaselineNon-selective baseline inhibitors / crude mixtures
Quantified Difference>90% preservation of COX-1 activity at COX-2 IC50 concentrations
ConditionsIn vitro enzymatic assay

Procuring pure Agnuside enables researchers to selectively map COX-2 mediated inflammatory pathways without confounding COX-1 related cellular toxicity.

Absolute Quantification for Botanical Quality Control

In industrial quality control, standardized extracts of Vitex agnus-castus are typically benchmarked to contain 0.5% to 6% Agnuside. However, validating these formulations requires the procurement of analytical-grade Agnuside (≥95–99% purity via HPLC-DAD) as the absolute external standard. Using lower-grade markers or relying on total iridoid spectrophotometry fails to resolve co-eluting matrix interferences, leading to inaccurate batch release data [1].

Evidence DimensionHPLC peak resolution and assay calibration
Target Compound Data≥95–99% purity for absolute quantitative titration
Comparator Or BaselineTotal iridoid spectrophotometry or crude extract baselines (0.5–6% variable content)
Quantified DifferenceElimates matrix-induced quantification errors, enabling exact w/w absolute assay calibration
ConditionsHPLC-DAD analytical workflows

Essential for compliance with pharmacopeial monographs and ensuring batch-to-batch reproducibility in commercial botanical manufacturing.

Dose-Dependent P-glycoprotein (P-gp) ATPase Modulation

Agnuside acts as a significant modulator of drug efflux mechanisms, inhibiting P-glycoprotein (P-gp) ATPase activity by 46.3%, 66.8%, and 82.1% at precisely controlled concentrations of 5, 25, and 100 μM, respectively. Attempting to study these efflux interactions using unstandardized extracts introduces competitive binding from other phytochemicals, obscuring the specific kinetic contribution of the iridoid fraction .

Evidence DimensionP-glycoprotein (P-gp) ATPase activity inhibition
Target Compound Data82.1% inhibition at 100 μM
Comparator Or BaselineUnstandardized botanical extracts
Quantified DifferenceProvides linear, dose-dependent kinetic data impossible to derive from multi-component mixtures
ConditionsIn vitro P-gp ATPase assay

Crucial for formulation scientists and pharmacokineticists evaluating drug-drug interactions and intestinal absorption barriers.

Isolated Estrogen Receptor Modulation

In hormone-regulating models, pure Agnuside induces proliferation of MCF-7 breast cancer cells at narrow concentrations of 0.1–10 μM, an effect specifically reversible by the estrogen receptor antagonist fulvestrant. Utilizing crude Vitex extracts in such assays confounds results due to the presence of potent phytoestrogenic flavonoids like apigenin, making pure Agnuside the only viable choice for isolating iridoid-specific ER-alpha interactions.

Evidence DimensionMCF-7 cell proliferation (Estrogen receptor activation)
Target Compound DataActive at 0.1–10 μM (fully inhibited by fulvestrant)
Comparator Or BaselineCrude Vitex extracts containing competing flavonoids
Quantified DifferenceIsolates iridoid-mediated ER activity from flavonoid-induced background noise
ConditionsMCF-7 cell line proliferation assay

Allows endocrinology researchers to definitively attribute estrogenic modulation to the iridoid glycoside pathway rather than flavonoid contaminants.

Analytical Standardization and Pharmacopeial Compliance

Agnuside is the mandatory reference standard for the HPLC-based quality control of Vitex agnus-castus raw materials, tinctures, and solid dosage forms. Procuring high-purity Agnuside ensures accurate quantitative titration, enabling manufacturers to meet strict regulatory monographs and guarantee batch-to-batch consistency [1].

Selective Anti-Inflammatory Assay Development

Due to its highly selective inhibition of COX-2 over COX-1, Agnuside is an effective molecular probe for developing targeted anti-inflammatory screening models. It allows researchers to evaluate the suppression of downstream pro-inflammatory mediators (like PGE2 and LTB4) without the baseline cellular toxicity associated with non-selective COX inhibitors .

Pharmacokinetic and Efflux Transporter Modeling

Agnuside's dose-dependent inhibition of P-glycoprotein (P-gp) ATPase makes it a valuable compound for drug delivery research. It is utilized in in vitro models to study intestinal absorption barriers, multidrug resistance reversal, and potential herb-drug interactions in combination therapies .

Phytoestrogen Receptor Mapping

In endocrinology and reproductive health research, pure Agnuside is deployed in isolated cell line studies (e.g., MCF-7) to map specific estrogen receptor (ER-alpha) interactions. Its use eliminates the confounding variables introduced by multi-component botanical extracts, ensuring precise mechanistic data .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

466.14751164 Da

Monoisotopic Mass

466.14751164 Da

Heavy Atom Count

33

Appearance

XXXX solid powder

Melting Point

146 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JB24Q0OT9G

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11027-63-7

Wikipedia

Agnuside

Dates

Last modified: 08-15-2023
1: Singh PP, Bhunia D, Verma YK, Sidiq T, Khajuria A, Guptha A, Pallavi MP, Vamshi SS, Qazi GN, Kumar HM. Synthesis of novel lipidated iridoid glycosides as vaccine adjuvants: 6-O-palmitoyl Agnuside elicit strong Th1 and Th2 response to ovalbumin in mice. Int Immunopharmacol. 2013 Nov;17(3):593-600. doi: 10.1016/j.intimp.2013.07.018. Epub 2013 Aug 14. PubMed PMID: 23954198.
2: Pandey A, Bani S, Satti NK, Gupta BD, Suri KA. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines. Inflamm Res. 2012 Apr;61(4):293-304. doi: 10.1007/s00011-011-0410-x. Epub 2012 Jan 8. PubMed PMID: 22228102.

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